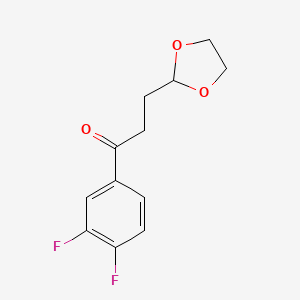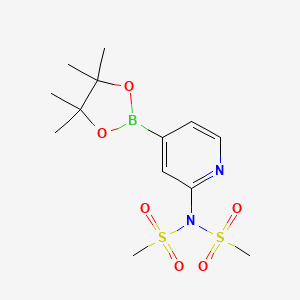
2-((Dimethylamino)methyl)acrylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methyl)acrylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)acrylic acid hydrochloride typically involves the reaction of dimethylamine with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)acrylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
2-((Dimethylamino)methyl)acrylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers with unique properties, such as pH and temperature responsiveness
Biology: The compound is utilized in the synthesis of biocompatible materials for drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and textiles to improve properties like adhesion and water resistance
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)acrylic acid hydrochloride involves its interaction with molecular targets and pathways. The compound’s dimethylamino group can participate in various chemical interactions, influencing the behavior of the compound in different environments. For example, in drug delivery systems, it can enhance the delivery of therapeutic agents by responding to pH changes .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A similar compound used in the production of polymers with pH and temperature responsiveness.
2-(Dimethylamino)methyl-4-formyl-6-methoxyphenyl acrylate: Another related compound with applications in responsive polymer synthesis.
Uniqueness
2-((Dimethylamino)methyl)acrylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as enhanced reactivity and versatility in various applications. Its ability to form stable hydrochloride salts also adds to its uniqueness, making it suitable for a wide range of scientific and industrial uses .
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)4-7(2)3;/h1,4H2,2-3H3,(H,8,9);1H |
InChI Key |
QPEPNVZJJWONLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
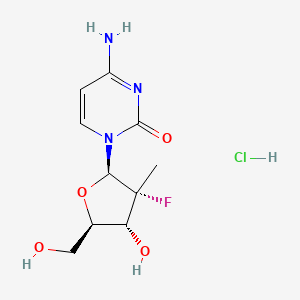
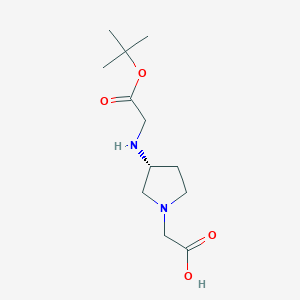
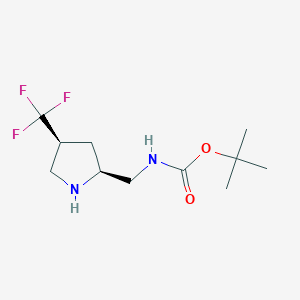

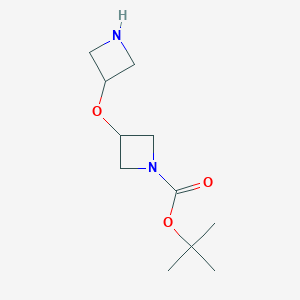
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)
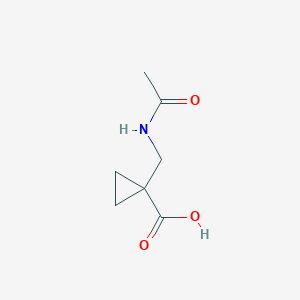
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
